molecular formula C14H12O3 B8679632 2-(Glycidyloxy)-1-naphthaldehyde

2-(Glycidyloxy)-1-naphthaldehyde

Cat. No. B8679632
M. Wt: 228.24 g/mol
InChI Key: BAPVEBLAKFNHGN-UHFFFAOYSA-N
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Patent
US08507611B2

Procedure details

As shown in Chemical Formula 2, in 196 mL (2.47 mol) of epichlorohydrin (2), 17.1 g (99.0 mmol) of 2-hydroxy-1-naphthoaldehyde (1) was dissolved and thereto, 2.26 g (9.92 mmol) of benzyltriethylammonium chloride was added, followed by refluxing the resultant reaction mixture for 15 minutes to effect the reaction. Then, the reaction solution was dissolved in 200 mL of chloroform and the resultant solution was washed with 150 mL of water three times. The organic phase was dried over MgSO4 (magnesium sulfate), and the solvent thereof was concentrated under reduced pressure. The resultant residue was recrystallized in isopropyl alcohol and the resultant needle crystal was washed with isopropyl alcohol to obtain 16.1 g (yield: 71%) of 2-(glycidyloxy)-1-naphthoaldehyde (3) as a needle crystal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
196 mL
Type
reactant
Reaction Step Two
Quantity
17.1 g
Type
reactant
Reaction Step Three
Quantity
2.26 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[OH:6][C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]=1[CH:17]=[O:18]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(Cl)(Cl)Cl>[CH2:1]([O:6][C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]=1[CH:17]=[O:18])[CH:3]1[O:5][CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Two
Name
Quantity
196 mL
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
Quantity
17.1 g
Type
reactant
Smiles
OC1=C(C2=CC=CC=C2C=C1)C=O
Step Four
Name
Quantity
2.26 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing the resultant
CUSTOM
Type
CUSTOM
Details
reaction mixture for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
the resultant solution was washed with 150 mL of water three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4 (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
the solvent thereof was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was recrystallized in isopropyl alcohol
WASH
Type
WASH
Details
the resultant needle crystal was washed with isopropyl alcohol

Outcomes

Product
Name
Type
product
Smiles
C(C1CO1)OC1=C(C2=CC=CC=C2C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.1 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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